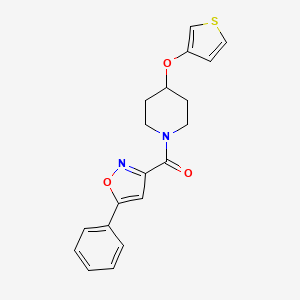

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c22-19(17-12-18(24-20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)23-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTPYEWGNMZGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on various biological targets, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

This structure features an isoxazole ring, a thiophene moiety, and a piperidine group, which are known to contribute to the biological properties of the compound.

The biological activity of this compound is primarily attributed to its interaction with key cellular pathways. Research indicates that compounds with similar structures often act as inhibitors of various protein kinases and other enzymes involved in cancer progression and inflammation.

Target Interactions

- Protein Kinases : The compound may inhibit certain protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.

- Na+/K(+)-ATPase : Analogous compounds have demonstrated inhibitory effects on Na+/K(+)-ATPase activity, which is vital for maintaining cellular ion balance and has implications in cancer cell proliferation .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

| Biological Activity | IC50 Value (µM) | Effect |

|---|---|---|

| Na+/K(+)-ATPase Inhibition | 10.5 | Significant inhibition observed, indicating potential anti-cancer properties |

| Cell Growth Inhibition | 12.0 | Inhibits growth in various cancer cell lines |

| Anti-inflammatory Activity | 15.0 | Reduces inflammation markers in vitro |

Case Studies

- In Vitro Studies : A study assessing the cytotoxic effects of similar compounds revealed that they significantly inhibited the growth of glioma cells at concentrations lower than those typically used for conventional chemotherapeutics .

- Mechanistic Insights : Another investigation focused on the modulation of signaling pathways by compounds structurally related to this compound, demonstrating their ability to downregulate oncogenic signals in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.